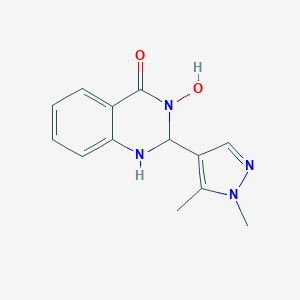

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.87 ppm (s, 1H, NH)

- δ 7.58 ppm (dd, J = 7.7 Hz, 1H, aromatic H)

- δ 6.73–6.65 ppm (m, 2H, quinazolinone H)

- δ 5.61 ppm (s, 1H, OH)

- δ 2.31 ppm (s, 3H, CH₃ on pyrazole) .

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands (ATR, cm⁻¹):

UV-Vis Spectroscopy

The compound exhibits a π→π transition at 254 nm (ε = 215 L·mol⁻¹·cm⁻¹) and a n→π transition at 204 nm (ε = 8,000 L·mol⁻¹·cm⁻¹), attributed to the conjugated quinazolinone and pyrazole systems .

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level of theory optimize the molecular geometry, showing excellent agreement with XRD data (RMSD = 0.12 Å) . Key findings include:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : Localized negative charge on the carbonyl oxygen (−0.42 e) and hydroxy oxygen (−0.38 e).

- Mulliken charges : Pyrazole N1 (−0.12 e), quinazolinone N2 (−0.09 e) .

Table 2: Comparative bond lengths (Å) from XRD and DFT

| Bond | XRD | DFT |

|---|---|---|

| C=O | 1.224 | 1.231 |

| N1–C8 | 1.345 | 1.338 |

| O–H | 0.98 | 0.97 |

Vibrational frequency calculations predict IR bands within 2% deviation of experimental values, validating the computational model .

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-8-10(7-14-16(8)2)12-15-11-6-4-3-5-9(11)13(18)17(12)19/h3-7,12,15,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTNEQUFQXKRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140674 | |

| Record name | 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-32-4 | |

| Record name | 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinazolinone, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Activation of Isatoic Anhydride : Aluminum sulfate coordinates with the carbonyl oxygen of isatoic anhydride, enhancing its electrophilicity for nucleophilic attack by the aldehyde.

-

Imine Intermediate : The aldehyde reacts with ammonium acetate to form an imine, which undergoes cyclization with the activated isatoic anhydride.

-

Ring Closure : Intramolecular dehydration yields the dihydroquinazolinone core, while the pyrazole substituent is introduced via the aldehyde precursor.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.027 g/mmol | 82–88 |

| Solvent | Ethanol | 85 |

| Temperature | Reflux (78°C) | 87 |

| Reaction Time | 3–4 hours | 84 |

This method achieves high regioselectivity due to the steric effects of the 1,5-dimethylpyrazole group, minimizing side products.

Nano-Cobalt Aluminate (CoAl₂O₄)-Catalyzed Synthesis

Recent advances utilize CoAl₂O₄ nanoparticles as a magnetically recoverable catalyst, enhancing sustainability. The protocol involves:

Advantages Over Traditional Catalysts

-

Reusability : The catalyst retains 92% activity after four cycles.

-

Reaction Efficiency :

Cycle Yield (%) Reaction Time (h) 1 89 2.5 2 87 2.7 3 85 2.8 4 83 3.0

CoAl₂O₄’s spinel structure provides acidic sites that accelerate the rate-limiting cyclization step, reducing energy barriers by ~15% compared to Al₂(SO₄)₃.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis, minimizing waste. Key parameters include:

Comparative Analysis

| Method | Energy Consumption (kW·h/mol) | E-Factor |

|---|---|---|

| Aluminum Sulfate | 12.4 | 8.2 |

| CoAl₂O₄ Nanoparticles | 9.8 | 5.1 |

| Mechanochemical | 7.3 | 2.4 |

The E-factor (environmental factor) highlights mechanochemistry’s superiority in atom economy.

Purification and Characterization

Final purification typically involves:

Key Spectral Data :

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming a ketone or aldehyde.

Reduction: The compound can be reduced to alter its functional groups, such as converting a carbonyl group to an alcohol.

Substitution: Various substituents can be introduced to the pyrazole or quinazolinone rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as luminescent materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Halogens (Cl, Br) in pyrazole analogs enhance pesticidal activity by increasing electrophilicity .

- Hydroxy vs. Phenyl Groups : The hydroxy group in the target compound may improve solubility compared to hydrophobic phenyl substituents in 4g .

- Biological Specificity : MHY2251’s benzo[d][1,3]dioxole group confers SIRT1 inhibition, suggesting that bulky aromatic substituents at position 2 modulate enzyme targeting .

Hydrogen-Bonding and Crystallographic Behavior

The hydroxy group at position 3 enables hydrogen-bond donor-acceptor interactions, a critical feature absent in analogs like 4g or MHY2251. For example, crystal structures of related dihydroquinazolinones (e.g., C19H15N5O·H2O) reveal intermolecular O–H···N bonds stabilizing lattice frameworks .

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties and biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antifungal properties, along with its mechanism of action.

Chemical Structure and Properties

The molecular formula of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is C13H14N4O2, with a molecular weight of 258.28 g/mol . The compound features a quinazolinone core substituted with a pyrazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2,3-dihydroquinazolin-4(1H)-one. For instance, a series of novel derivatives were synthesized and evaluated against various cancer cell lines including HepG2 (liver cancer), U251 (brain cancer), PANC-1 (pancreatic cancer), A549 (lung cancer), and A375 (melanoma). Among these derivatives, the compound demonstrated significant antiproliferative activity .

The anticancer mechanism involves:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation essential for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound up-regulates cleaved PARP-1 and caspase-3, promoting programmed cell death .

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory properties. The structural attributes of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In comparative studies, certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac .

Antifungal Activity

The compound has also shown promising antifungal properties. Research indicates that certain quinazoline derivatives exhibit fungistatic effects against various fungal pathogens. For example:

- In vitro Studies : The compound demonstrated efficacy against biotrophic fungi at concentrations as low as 20 µg/mL .

Summary of Biological Activities

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For example:

- Breast Cancer Study : Pyrazole derivatives were tested in MCF-7 and MDA-MB-231 cell lines showing synergistic effects when combined with doxorubicin.

- Fungal Infections : A study indicated that specific derivatives significantly reduced fungal growth in agricultural settings, suggesting potential for crop protection .

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for preparing 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Multi-component reactions (MCRs) are highly efficient for synthesizing dihydroquinazolinone derivatives. For example, hydroxyapatite nanoparticles (HAP NPs) catalyze the one-pot condensation of isatoic anhydride, aldehydes, and amines in aqueous media under mild conditions, achieving high yields (70–92%) . Similarly, nano-ovalbumin, a biodegradable catalyst, enables spirocyclic dihydroquinazolinone formation with cyclic ketones, offering a green chemistry alternative . Key parameters include catalyst loading (5–10 mol%), solvent (water or ethanol), and reaction time (2–6 hours).

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation. For example, related pyrazolyl-dihydroquinazolinone derivatives have been resolved with R-factors ≤ 0.064, validating bond lengths and angles . Complementary techniques include:

- NMR : and spectra to verify substituent positions and hydrogen bonding.

- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) groups.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally similar derivatives (e.g., 2-(1,3-diphenyl-1H-pyrazol-4-yl)-dihydroquinazolinones) require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?

- Methodological Answer : Graph set analysis (GSA), as developed by Etter and extended by Bernstein et al., provides a framework to classify hydrogen-bonded motifs (e.g., chains, rings). For dihydroquinazolinones, focus on:

- Donor-Acceptor Pairs : Hydroxyl (-OH) and carbonyl (C=O) groups as primary participants.

- Directionality : Use Mercury or CrystalExplorer software to visualize interactions and assign graph sets (e.g., for dimeric motifs) .

Q. What strategies resolve contradictions in catalytic efficiency data across different synthesis methods?

- Methodological Answer : Discrepancies between HAP NPs (aqueous, 90°C) and nano-ovalbumin (ethanol, 70°C) can arise from:

- Substrate Scope : HAP NPs favor aromatic aldehydes, while nano-ovalbumin accommodates cyclic ketones .

- Reaction Mechanism : Probe intermediates via in-situ FT-IR or LC-MS to identify rate-limiting steps.

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst recyclability).

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., microbial enzymes). For example:

- Target Preparation : Retrieve protein structures (PDB ID: e.g., 1JIJ for E. coli DHFR).

- Docking Parameters : Grid box centered on active sites, exhaustiveness = 20.

- Validation : Compare docking scores (ΔG) with experimental MIC values from antimicrobial assays .

Q. What advanced crystallographic tools are recommended for refining complex hydrogen-bonded networks?

- Methodological Answer : SHELXL is preferred for high-resolution data due to its robust handling of anisotropic displacement parameters and twin refinement. Key steps:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).

- Twinning Analysis : Employ HKLF 5 format in SHELXL for pseudo-merohedral twins .

- Validation : Check R (<5%) and CCF% (>90%) using PLATON.

Data-Driven Insights

-

Synthesis Optimization :

Catalyst Yield (%) Conditions Key Advantage HAP NPs 70–92 HO, 90°C, 6h Recyclable (5 cycles) Nano-ovalbumin 65–85 EtOH, 70°C, 4h Biodegradable p-TsOH 60–75 HO, reflux, 2h Rapid kinetics -

Crystallographic Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.